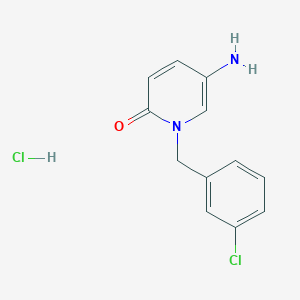

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the alkylation of amino-substituted heterocycles with chloromethylpyridinium chlorides under mild, neutral conditions, as described in the synthesis of geminal bis(heteroarylium) salts . Although the specific synthesis of 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods such as IR and NMR spectroscopy . These techniques can provide information about the functional groups present and the overall structure of the compound. The presence of amino and chlorobenzyl groups in the compound of interest suggests that it would exhibit distinct spectroscopic features.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of reactive functional groups. For example, the presence of an active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and the formation of various condensed systems . Similarly, the amino group in 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride could be expected to participate in nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the enol form of certain heterocyclic compounds has been established based on spectroscopic data and reactivity with iron(III) chloride . The compound of interest would likely have properties influenced by its amino and chlorobenzyl substituents, such as solubility, melting point, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

A study by Arora and Knaus (1999) explored the synthesis of various compounds related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. One of these compounds exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related disorders (Arora & Knaus, 1999).

Antimicrobial Properties

Elgemeie et al. (2017) conducted research on the synthesis of novel pyridones similar to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds were evaluated for their antibacterial and antifungal properties, indicating potential applications in addressing microbial infections (Elgemeie et al., 2017).

Eco-Friendly Synthesis

Gümüş (2019) researched an eco-friendly method for synthesizing Schiff bases, using a compound structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. This green chemistry approach highlights the compound's role in developing more sustainable pharmaceutical and chemical synthesis methods (Gümüş, 2019).

Potential Anticancer Applications

Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride, on the proliferation of cultured L1210 cells and mice bearing P388 leukemia. This research suggests potential applications in cancer treatment (Temple et al., 1983).

Synthesis of Novel Kinase-Focused Library

Smyth et al. (2010) explored efficient and regioselective synthesis routes to create a library of compounds, including 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds are suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Propiedades

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUVFCRPFHNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)